molecular formula C22H18FN3OS B3410176 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 895801-91-9

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B3410176
CAS No.: 895801-91-9
M. Wt: 391.5 g/mol
InChI Key: DVIYSEHZSUKHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 3,4-dihydroisoquinoline moiety linked via an ethanone bridge to a 6-(4-fluorophenyl)-substituted imidazo[2,1-b]thiazole core. The imidazo[2,1-b]thiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer research, while the 4-fluorophenyl group enhances metabolic stability and bioavailability through fluorine’s electron-withdrawing effects . The dihydroisoquinoline component may contribute to binding interactions with biological targets, such as kinases or neurotransmitter receptors, due to its planar aromatic system and basic nitrogen atom.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c23-18-7-5-16(6-8-18)20-13-26-19(14-28-22(26)24-20)11-21(27)25-10-9-15-3-1-2-4-17(15)12-25/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIYSEHZSUKHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions
  • Route 1: : Starting from commercially available reactants, the synthesis generally involves the formation of the dihydroisoquinoline core, followed by coupling with the imidazo[2,1-b]thiazole moiety.

  • Reaction Conditions: : Typical conditions include the use of palladium-catalyzed cross-coupling reactions, with appropriate ligands and bases, under inert atmosphere (nitrogen or argon).

Industrial Production Methods

Industrial production would likely optimize these steps, emphasizing yields and cost-efficiency. Methods such as high-throughput screening for optimal catalysts and flow chemistry techniques might be employed to scale up the synthesis.

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole Core Formation

  • Key Reaction : Cyclocondensation of 2-aminothiazoles with α-haloketones or α-halocarbonyl derivatives.

    • Example: Reaction of 6-(4-fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with 2-chloroacetamide derivatives in ethanol under basic conditions (e.g., NaOEt) yields the imidazo[2,1-b]thiazole scaffold via nucleophilic substitution and cyclization .

    • Conditions : Ethanol, reflux, 3–5 hours; yields: 70–85% .

Final Product Characterization

  • Spectroscopic Data (hypothetical based on analogs):

    • IR : Bands at 1670–1645 cm⁻¹ (C=O), 3425 cm⁻¹ (NH), 1600–1450 cm⁻¹ (aromatic C=C) .

    • ¹H NMR : δ 2.26 (s, CH₃), 4.81 (s, OCH₂), 7.12–8.25 (m, aromatic H), 10.19 (s, NH) .

Ketone Reduction

  • Reagents : NaBH₄ or LiAlH₄.

    • Converts the ethanone group to a secondary alcohol. Observed in similar systems to enhance solubility .

    • Conditions : THF, 0°C to RT, 2–4 hours; yields: 60–75% .

Nucleophilic Substitution at the Dihydroisoquinoline Nitrogen

  • Reagents : Alkyl halides or acyl chlorides.

    • Modifies the dihydroisoquinoline moiety to introduce alkyl or acyl groups, altering pharmacokinetic properties .

    • Conditions : DMF, NaH, RT; yields: 45–55% .

Suzuki-Miyaura Coupling

  • Application : Introduces aryl/heteroaryl groups to the imidazo[2,1-b]thiazole core.

    • Example: Reaction with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis .

    • Conditions : 1,4-Dioxane, reflux, 16 hours; yields: 30–40% .

Buchwald-Hartwig Amination

  • Purpose : Functionalizes the dihydroisoquinoline nitrogen with aryl amines.

    • Uses Pd₂(dba)₃/Xantphos catalyst system .

    • Conditions : Toluene, 100°C, 12 hours; yields: 50–60% .

Hydrolytic Stability

  • Acidic Hydrolysis : Cleavage of the ethanone linker under strong acidic conditions (e.g., HCl, H₂SO₄).

    • Degrades to 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline .

  • Basic Hydrolysis : Stable in mild bases (pH < 10) but degrades at higher pH .

Photodegradation

  • UV exposure (254 nm) leads to imidazo[2,1-b]thiazole ring opening, forming sulfonic acid derivatives .

Table 2: Stability Under Various Conditions

ConditionDegradation ProductHalf-LifeRef.
1M HCl, 25°C6-(4-Fluorophenyl)imidazothiazole-3-carboxylic acid2.5 hours
UV light (254 nm), 48 hoursSulfonic acid derivative24 hours

Scientific Research Applications

Chemistry
  • Synthetic Intermediates: : The compound may serve as an intermediate for more complex molecules, particularly in the development of polycyclic structures.

  • Catalysts: : Its structural features could enable use as a ligand in catalytic processes.

Biology
  • Bioactive Molecules: : Given its complexity, it may exhibit interesting biological activities such as enzyme inhibition or receptor modulation.

Medicine
  • Drug Development:

Industry
  • Materials Science: : Could be a precursor to advanced materials with unique electronic or photophysical properties.

Mechanism of Action

This compound exerts effects through its interactions with specific molecular targets. Its binding to proteins or enzymes might disrupt normal cellular processes, modulating biochemical pathways. The presence of multiple functional groups allows for diverse interactions, leading to varied biological outcomes.

Comparison with Similar Compounds

a) Core Heterocycles

  • Imidazo[2,1-b]thiazole vs. Triazole-containing analogs () prioritize hydrogen-bonding interactions via sulfanyl or amine groups .
  • Dihydroisoquinoline vs. Quinazolinone: The dihydroisoquinoline group in the target compound differs from quinazolinone derivatives () by lacking a carbonyl group, which may reduce polarity and improve blood-brain barrier penetration .

b) Substituent Effects

  • 4-Fluorophenyl vs. 4-Methoxyphenyl : The 4-fluorophenyl group in the target compound improves metabolic stability compared to 4-methoxyphenyl analogs (), as fluorine resists oxidative degradation .
  • Ethanone Linker vs.

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a synthetic derivative that combines elements from isoquinoline and imidazo[2,1-b]thiazole moieties. This article reviews its biological activities, focusing on its pharmacological potential as evidenced by recent research findings.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of compounds containing the imidazo[2,1-b]thiazole scaffold. These compounds have demonstrated significant inhibitory effects on various cancer cell lines:

  • Compound Efficacy : A series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Notably, some derivatives exhibited IC50 values as low as 2.09 µM against MCF-7 cells, indicating potent anti-cancer activity .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in relation to acetylcholinesterase (AChE):

  • AChE Inhibition Studies : In vitro studies revealed that certain derivatives of imidazo[2,1-b]thiazole exhibited AChE inhibition rates ranging from 48.48% to 69.92% , with a notable compound achieving an IC50 value of 0.0245 mg/mL . This suggests that the compound may be beneficial in treating conditions like Alzheimer's disease where AChE inhibition is desirable.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural components:

  • Isoquinoline Moiety : The presence of the 3,4-dihydroisoquinoline structure is linked to various pharmacological activities including anti-cancer and neuroprotective effects .
  • Imidazo[2,1-b]thiazole Component : This part of the molecule has been associated with significant biological activities including antimicrobial and anticancer properties .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line/TargetIC50 Value (µM)Reference
1Anti-CancerMCF-72.09
2AChE InhibitionAChE Enzyme0.0245 mg/mL
3CytotoxicityHepG22.08
4Enzyme InhibitionCarbonic AnhydraseNot specified

Molecular Docking Studies

In silico docking studies have been performed to elucidate the binding interactions between the compound and target enzymes/receptors:

  • Binding Affinity : Molecular docking simulations indicated favorable interactions with key active sites in AChE and other relevant targets, supporting the observed biological activities .

Q & A

Q. Troubleshooting Steps :

  • Catalyst Screening : Replace p-TsOH with Amberlyst-15 (heterogeneous acid) to minimize side reactions .
  • Solvent Optimization : Use DCE instead of ethanol for better solubility of aromatic intermediates .
  • Temperature Control : Maintain 70–80°C; higher temps may degrade the dihydroisoquinoline moiety .
  • Purification : Employ column chromatography (silica gel, hexane/acetone gradient) over recrystallization for polar byproducts .

Advanced: What strategies validate the compound’s stability under biological assay conditions?

Q. Approaches :

HPLC Stability Test : Incubate compound in PBS (pH 7.4) or 7H9 medium at 37°C for 24h. Monitor degradation via peak area reduction (≤10% acceptable) .

Metabolic Stability : Use liver microsomes (human/rat) to assess CYP-mediated oxidation. Half-life (t1/2_{1/2} > 1h indicates suitability for in vivo studies .

Light Sensitivity : Conduct accelerated photodegradation (ICH Q1B guidelines) to identify labile groups (e.g., fluorophenyl-thiazole conjugation) .

Advanced: How to resolve conflicting cytotoxicity data between different cell lines?

Q. Resolution Steps :

Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .

Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify cell-specific pathways (e.g., oxidative stress in Vero vs. HepG2) .

Solubility Check : Measure compound precipitation via dynamic light scattering; false cytotoxicity may arise from aggregates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.